molecular formula C15H16N2O3 B2735639 Ethyl 7-methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylate CAS No. 1264039-47-5

Ethyl 7-methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylate

Cat. No. B2735639
CAS RN: 1264039-47-5
M. Wt: 272.304
InChI Key: WGMSISVEUZVFMI-UHFFFAOYSA-N
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Description

“Ethyl 7-methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylate” is a chemical compound . It belongs to the family of nitrogen-containing heterocycles, specifically the structurally diverse indazole nuclei . Indazole is a heterocyclic aromatic organic compound with a rare occurrence in nature .


Synthesis Analysis

The synthesis of indazoles, including “Ethyl 7-methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylate”, has been a subject of interest due to their wide variety of biological properties . The strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Scientific Research Applications

Future Directions

Based on the observed biological activities of the indazole moiety, it is concluded that the medicinal properties of indazole, including “Ethyl 7-methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylate”, have to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

ethyl 7-methoxy-4,5-dihydro-2H-benzo[g]indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-3-20-15(18)14-12-6-4-9-8-10(19-2)5-7-11(9)13(12)16-17-14/h5,7-8H,3-4,6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMSISVEUZVFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCC3=C(C2=NN1)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylate

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